5,11-Dimethyl[1]benzothieno[2,3-g]isoquinoline 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline 6,6-dioxide is a heterocyclic compound that features a fused ring system incorporating both benzothiophene and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline 6,6-dioxide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzothiophene derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5,11-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline 6,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thieno ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5,11-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline 6,6-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5,11-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline 6,6-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene structures but different substituents.
Isoquinoline derivatives: Compounds with isoquinoline moieties and varying functional groups.
Thienoisoquinoline analogs: Compounds with structural similarities to 5,11-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline 6,6-dioxide.
Uniqueness
5,11-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline 6,6-dioxide is unique due to its fused ring system that combines both benzothiophene and isoquinoline structures. This fusion imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
23018-38-4 |
---|---|
Molecular Formula |
C17H13NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
5,11-dimethyl-[1]benzothiolo[2,3-g]isoquinoline 6,6-dioxide |
InChI |
InChI=1S/C17H13NO2S/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)21(17,19)20/h3-9H,1-2H3 |
InChI Key |
ZXFXICSWANUESF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1S(=O)(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.